molecular formula C24H40N4O7Si2 B15126162 N-(1-((6AR,8R,9aR)-9-cyano-9-hydroxy-2,2,4,4-tetraisopropyltetrahydro-6H-furo[3,2-f][1,3,5,2,4]trioxadisilocin-8-yl)-2-oxo-1,2-dihydropyrimidin-4-yl)acetamide

N-(1-((6AR,8R,9aR)-9-cyano-9-hydroxy-2,2,4,4-tetraisopropyltetrahydro-6H-furo[3,2-f][1,3,5,2,4]trioxadisilocin-8-yl)-2-oxo-1,2-dihydropyrimidin-4-yl)acetamide

Cat. No.: B15126162
M. Wt: 552.8 g/mol
InChI Key: MCNAZJHKAHDDDB-MAMNIGPBSA-N
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Description

This compound features a tetrahydro-6H-furo[3,2-f][1,3,5,2,4]trioxadisilocin core, a bicyclic siloxane framework substituted with four isopropyl groups at positions 2,2,4,2. The 9-position is functionalized with cyano and hydroxy groups, while the 8-position carries a pyrimidin-4-yl acetamide moiety. Its structural complexity underscores its role in stabilizing reactive intermediates during nucleoside or oligonucleotide synthesis .

Properties

Molecular Formula

C24H40N4O7Si2

Molecular Weight

552.8 g/mol

IUPAC Name

N-[1-[(6aR,8R,9aR)-9-cyano-9-hydroxy-2,2,4,4-tetra(propan-2-yl)-6,6a,8,9a-tetrahydrofuro[3,2-f][1,3,5,2,4]trioxadisilocin-8-yl]-2-oxopyrimidin-4-yl]acetamide

InChI

InChI=1S/C24H40N4O7Si2/c1-14(2)36(15(3)4)32-12-19-21(34-37(35-36,16(5)6)17(7)8)24(31,13-25)22(33-19)28-11-10-20(26-18(9)29)27-23(28)30/h10-11,14-17,19,21-22,31H,12H2,1-9H3,(H,26,27,29,30)/t19-,21-,22-,24?/m1/s1

InChI Key

MCNAZJHKAHDDDB-MAMNIGPBSA-N

Isomeric SMILES

CC(C)[Si]1(OC[C@@H]2[C@H](C([C@@H](O2)N3C=CC(=NC3=O)NC(=O)C)(C#N)O)O[Si](O1)(C(C)C)C(C)C)C(C)C

Canonical SMILES

CC(C)[Si]1(OCC2C(C(C(O2)N3C=CC(=NC3=O)NC(=O)C)(C#N)O)O[Si](O1)(C(C)C)C(C)C)C(C)C

Origin of Product

United States

Preparation Methods

The synthesis of N-(1-((6AR,8R,9aR)-9-cyano-9-hydroxy-2,2,4,4-tetraisopropyltetrahydro-6H-furo[3,2-f][1,3,5,2,4]trioxadisilocin-8-yl)-2-oxo-1,2-dihydropyrimidin-4-yl)acetamide involves several steps. The synthetic route typically starts with the preparation of the tetrahydrofuran ring, followed by the introduction of the isopropyl groups and the cyano group. The final step involves the formation of the pyrimidin-4-yl)acetamide moiety. The reaction conditions often require the use of specific catalysts and solvents to ensure the desired product is obtained with high purity and yield .

Chemical Reactions Analysis

N-(1-((6AR,8R,9aR)-9-cyano-9-hydroxy-2,2,4,4-tetraisopropyltetrahydro-6H-furo[3,2-f][1,3,5,2,4]trioxadisilocin-8-yl)-2-oxo-1,2-dihydropyrimidin-4-yl)acetamide undergoes various chemical reactions, including:

Scientific Research Applications

N-(1-((6AR,8R,9aR)-9-cyano-9-hydroxy-2,2,4,4-tetraisopropyltetrahydro-6H-furo[3,2-f][1,3,5,2,4]trioxadisilocin-8-yl)-2-oxo-1,2-dihydropyrimidin-4-yl)acetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(1-((6AR,8R,9aR)-9-cyano-9-hydroxy-2,2,4,4-tetraisopropyltetrahydro-6H-furo[3,2-f][1,3,5,2,4]trioxadisilocin-8-yl)-2-oxo-1,2-dihydropyrimidin-4-yl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to these targets, leading to changes in their activity and subsequent biological effects. The exact pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound belongs to a class of siloxane-protected nucleoside analogs. Below is a comparative analysis with structurally related compounds from the evidence:

Table 1: Structural and Functional Comparison

Compound Name / ID Core Structure Key Substituents Molecular Formula / Weight Key Features Reference
Target Compound : N-(1-((6aR,8R,9aR)-9-cyano-9-hydroxy-2,2,4,4-tetraisopropyltetrahydro-6H-furo[...]acetamide Furo-trioxadisilocin - 9-Cyano, 9-hydroxy
- 8-Pyrimidin-4-yl acetamide
Not explicitly stated High steric protection; dual reactive groups (cyano, acetamide)
Compound 53 from Furo-trioxadisilocin - 9-Amino
- 8-Purin-6-amine
C₂₄H₄₄N₆O₅Si₂ Amino group enhances hydrogen bonding; purine base for nucleobase mimicry
N-[9-[(6aR,8R,9R,9aS)-9-Hydroxy-...]purin-2-yl]isobutyramide () Furo-trioxadisilocin - 9-Hydroxy
- 8-Purin-2-yl isobutyramide
C₂₈H₄₈N₆O₇Si₂ Isobutyramide group for lipophilicity; purine scaffold
Compound 10 from Furo-trioxadisilocin - 9-Methoxy
- 8-Pyrimidine (PMB-protected)
C₂₈H₄₈N₂O₈Si₂ Methoxy group for stability; PMB protection aids solubility
N-(2-oxo-1-((6aR,8R,9aR)-2,2,4,4-tetraisopropyl-9-oxo...dihydropyrimidin-4-yl)benzamide () Furo-trioxadisilocin - 9-Oxo
- 8-Pyrimidin-4-yl benzamide
C₂₈H₄₁N₃O₇Si₂ / 587.82 Benzamide enhances aromatic interactions; oxo group increases reactivity
Methyl 2-(4-(((...trioxadisilocin-9-yl)oxy)carbonyl)oxy)phenyl)acetate () Furo-trioxadisilocin - 8-Pyrimidin-1-yl
- Phenyl acetate ester
C₃₃H₅₀N₂O₁₁Si₂ Ester group for hydrolytic release; phenyl acetate for modular conjugation

Key Comparative Insights

Functional Group Diversity: The target compound’s cyano group distinguishes it from analogs with amino (), hydroxy (), or oxo () substituents. Cyano groups enhance electrophilicity, enabling click chemistry or covalent binding .

Core Modifications: Siloxane Protection: All compounds utilize tetraisopropyl-substituted siloxane cores for steric protection, critical for stabilizing reactive intermediates during synthesis . 9-Position Variability: The 9-position accommodates hydroxy, amino, methoxy, or oxo groups, modulating solubility and reactivity. For example, the methoxy group in improves oxidative stability .

Synthetic Utility: Compounds in and employ hydrogenation (Pd/C) and silylation (chlorosilanes) for functionalization, while the target compound’s cyano group likely requires nitrile-specific coupling strategies . The benzamide analog () demonstrates scalability with a reported molecular weight of 587.82, suggesting feasibility for large-scale production .

Biological Activity

N-(1-((6AR,8R,9aR)-9-cyano-9-hydroxy-2,2,4,4-tetraisopropyltetrahydro-6H-furo[3,2-f][1,3,5,2,4]trioxadisilocin-8-yl)-2-oxo-1,2-dihydropyrimidin-4-yl)acetamide is a complex organic compound that exhibits significant potential for various biological activities. Its structure includes multiple functional groups such as a cyano group and hydroxyl group, which are often associated with medicinal properties. This article explores its biological activity based on diverse research findings.

Structural Characteristics

The compound features a unique combination of structural elements:

Structural Feature Description
Molecular Formula C₁₈H₂₃N₃O₄Si₂
Functional Groups Cyano group (-C≡N), Hydroxyl group (-OH), Tetrahydrofuran ring
Core Structure Furo[3,2-f][1,3,5,2,4]trioxadisilocin moiety

These characteristics suggest that the compound may interact with various biological targets.

The biological activity of N-(1-((6AR,8R,9aR)-9-cyano-9-hydroxy...) is primarily attributed to its ability to bind to specific molecular targets such as enzymes and receptors. This interaction can lead to alterations in enzyme activity or receptor signaling pathways. Research indicates that the compound may exhibit:

  • Anticancer properties : Similar compounds have shown efficacy against various cancer cell lines.
  • Antiviral effects : The presence of the pyrimidine derivative suggests potential activity against viral polymerases.

Case Studies and Research Findings

  • Anticancer Activity : In vitro studies have demonstrated that compounds with similar structures exhibit cytotoxic effects on cancer cell lines. For instance:
    • A study highlighted the effectiveness of certain pyrimidine derivatives in inhibiting tumor growth by inducing apoptosis in cancer cells .
    • Another investigation found that modifications in the cyano and hydroxyl groups significantly enhanced the anticancer potency of related compounds .
  • Antiviral Activity : Research has identified that compounds containing pyrimidine rings can inhibit viral replication mechanisms:
    • A study on pyrimidine nucleosides indicated their effectiveness as HCV polymerase inhibitors .
    • The mechanism often involves interference with nucleic acid synthesis in viruses.

Comparative Analysis with Similar Compounds

To understand the unique biological profile of N-(1-((6AR,8R,9aR)-9-cyano...) a comparison with structurally similar compounds can be insightful:

Compound Name Structural Features Biological Activity
5-FluorouracilPyrimidine baseAnticancer
AcyclovirPurine analogueAntiviral
GemcitabineNucleoside analogueAnticancer

N-(1-((6AR,8R,9aR)-9-cyano...) stands out due to its unique combination of a furo trioxadisilocin core and a pyrimidine derivative which may provide distinct mechanisms of action compared to these similar compounds .

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